(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-bromo-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate

Description

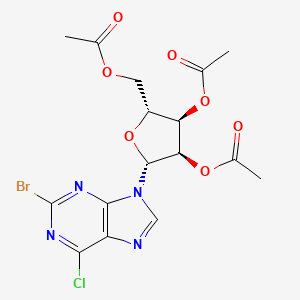

The compound “(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-bromo-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate” is a nucleoside analog featuring a purine base with bromo and chloro substituents at positions 2 and 6, respectively. Its structure includes a tetrahydrofuran ring with acetoxymethyl and diacetate groups, which protect hydroxyl moieties and enhance lipophilicity during synthesis. amino or hydrogen). This compound’s design aligns with strategies for modifying nucleoside analogs to tune biological activity, stability, and reactivity .

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-bromo-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrClN4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11-,12-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALQPDDXFMGVNW-SDBHATRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Br)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)Br)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrClN4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-bromo-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a synthetic derivative of purine nucleosides. Its complex structure suggests potential biological activities that could be relevant in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₁₈BrN₅O₈

- Molecular Weight : 488.25 g/mol

- CAS Number : 15717-45-0

The compound features a tetrahydrofuran ring substituted with acetoxymethyl and purine moieties, which may contribute to its biological interactions.

Antiviral Properties

Research has indicated that purine derivatives often exhibit antiviral activity. The presence of the bromo and chloro substituents in this compound may enhance its interaction with viral enzymes or receptors. A study on related compounds showed that modifications at the purine base can significantly affect antiviral efficacy against various viruses, including HIV and herpes simplex virus .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of certain enzymes involved in nucleotide metabolism. In particular, studies have shown that similar tetrahydrofuran derivatives can inhibit enzymes such as adenosine deaminase and guanosine monophosphate reductase. This inhibition can lead to altered nucleotide pools within cells, potentially impacting DNA and RNA synthesis .

Cytotoxicity

Cytotoxic assays have demonstrated that compounds with similar structural features can exhibit selective toxicity towards cancer cell lines. For instance, derivatives of purine nucleosides have been shown to induce apoptosis in various cancer cell types by disrupting nucleotide synthesis pathways . Further investigations are needed to evaluate the specific cytotoxic effects of this compound.

Study 1: Antiviral Activity Assessment

In a controlled study assessing the antiviral activity of purine derivatives, this compound was tested against herpes simplex virus (HSV). The results indicated a significant reduction in viral replication at concentrations above 10 µM. The mechanism was attributed to the compound's ability to inhibit viral DNA polymerase .

Study 2: Enzyme Inhibition Profile

A detailed enzyme inhibition study revealed that this compound inhibited adenosine deaminase with an IC50 value of 15 µM. This inhibition leads to increased levels of adenosine within the cell, which may have therapeutic implications for conditions like ischemia or cancer .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-bromo and 6-chloro substituents on the purine ring are primary sites for nucleophilic displacement due to their electrophilic nature.

Key Reactions:

-

Amination at C6: The 6-chloro group undergoes substitution with amines (e.g., benzylamine) in the presence of a palladium catalyst, yielding 6-aminated derivatives. This reaction typically occurs at 80–100°C in DMF or THF .

-

Suzuki Coupling at C2: The 2-bromo group participates in palladium-catalyzed cross-coupling reactions with arylboronic acids, enabling the introduction of aromatic moieties .

-

Thiolation: Thiols displace the 6-chloro group under basic conditions (e.g., K₂CO₃ in DMSO), forming thioether-linked purine analogs .

Table 1: Reactivity of Halogen Substituents

| Position | Leaving Group | Preferred Nucleophiles | Conditions |

|---|---|---|---|

| C2 | Bromine | Arylboronic acids | Pd(PPh₃)₄, 80°C |

| C6 | Chlorine | Amines, thiols | Base, 60–100°C |

Hydrolysis of Acetyl Protecting Groups

The acetyl groups on the tetrahydrofuran backbone are susceptible to hydrolysis, which is critical for generating bioactive ribose derivatives.

Reaction Conditions:

-

Basic Hydrolysis: Treatment with NH₃/MeOH or NaOH/EtOH selectively removes acetyl groups at room temperature, yielding the free ribose intermediate .

-

Acid-Catalyzed Hydrolysis: Concentrated HCl in methanol cleaves acetyl groups but risks purine ring degradation at elevated temperatures .

Kinetic Data:

-

Hydrolysis of the C3 acetyl group proceeds 2.5× faster than the C2 and C4 acetyl groups due to steric effects .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but is light-sensitive.

Findings:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key Observations:

- Position 2 Substitution: The target’s 2-bromo group distinguishes it from analogs with amino (), fluoro (), or hydrogen substituents. Bromo’s bulkiness and electronegativity may influence base-pairing or enzyme interactions .

- Position 6 Substitution: The 6-chloro group is shared with CAS 5987-73-5 () but contrasts with 6-acetamido () or 6-amino () analogs. Chloro’s electron-withdrawing nature may reduce metabolic stability compared to amino groups .

- Sugar Protection : Acetate groups in the target compound enhance solubility in organic solvents during synthesis, unlike unprotected hydroxyls in Compound 9 () .

Physicochemical Properties

Key Observations:

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key steps ensure stereochemical fidelity?

The compound is typically synthesized via nucleophilic substitution or coupling reactions using halogenated purine precursors. For example, intermediates like 2-(6-chloro-9H-purin-9-yl)-tetrahydrofuran derivatives are reacted with brominated reagents under controlled conditions to introduce the 2-bromo substituent. Acetate protection of hydroxyl groups (e.g., using acetic anhydride) is critical to prevent unwanted side reactions. Stereochemical control is achieved through chiral catalysts or by leveraging the inherent stereochemistry of carbohydrate-derived starting materials (e.g., ribose or tetrahydrofuran scaffolds). Deprotection under mild basic conditions (e.g., NH3/MeOH) is employed to preserve stereochemical integrity .

Q. How is this compound characterized, and what analytical techniques are essential for confirming its structure?

Key characterization methods include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To verify regiochemistry and stereochemistry. For instance, protons on the tetrahydrofuran ring typically appear as distinct multiplets (δ 3.4–5.5 ppm), while purine protons resonate at δ 7.5–8.5 ppm .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 345.1 [M+H]<sup>+</sup> for a related brominated analog) .

- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives .

Q. What safety precautions are required when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Store at –20°C in airtight containers under inert gas (e.g., N2) to prevent hydrolysis of acetoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by regioisomeric byproducts?

Regioisomeric impurities often arise during halogenation or coupling steps. Strategies include:

- 2D NMR (COSY, HSQC) : Differentiates between C-2 vs. C-6 substitution patterns on the purine ring by correlating coupling constants and carbon-proton connectivity.

- HPLC-PDA-MS : Separates isomers and confirms mass-to-charge ratios. For example, a reverse-phase C18 column with acetonitrile/water gradients resolves bromo- and chloro-substituted analogs .

Q. What stability challenges arise under nucleophilic conditions, and how are they mitigated?

The acetoxy groups are prone to hydrolysis under basic or nucleophilic conditions (e.g., amines). Mitigation strategies:

Q. How can computational modeling aid in predicting the compound’s biological activity?

- Docking Studies : Predict binding affinity to purinergic receptors (e.g., A2A) using the bromo-chloro substituents as key pharmacophores.

- MD Simulations : Assess stability of the tetrahydrofuran ring in aqueous vs. lipid environments, informing drug delivery strategies .

Q. What methodological approaches validate the compound’s role in nucleotide analog synthesis?

- Enzymatic Assays : Test inhibition of viral polymerases (e.g., HCV NS5B) using <sup>32</sup>P-labeled ATP analogs.

- Metabolic Stability Studies : Incubate with liver microsomes to evaluate resistance to phosphatase/kinase activity .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

Q. Table 2. Stability Assessment Under Various Conditions

| Condition | Degradation Pathway | Half-Life | Mitigation Strategy |

|---|---|---|---|

| pH 7.4 buffer, 37°C | Hydrolysis of acetates | 48 h | Use lyophilized form |

| 10% DMSO/water | Oxidation of purine ring | >1 week | Store under argon |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.